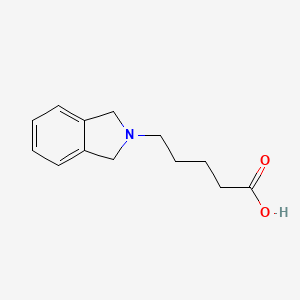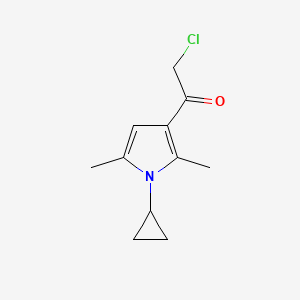
2,4-Dichloro-1-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-ethylbenzene is an organic compound with the molecular formula C₈H₈Cl₂. It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and an ethyl group is substituted at the 1st position. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 1-ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 2,4-Dichloro-1-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the ethyl group into an ethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of compounds like 2,4-dihydroxy-1-ethylbenzene.
Oxidation: Formation of 2,4-dichloro-1-ethylbenzoic acid.
Reduction: Formation of 2,4-dichloro-1-ethylcyclohexane.
科学的研究の応用
2,4-Dichloro-1-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of chlorinated aromatic hydrocarbons and their biological effects.
Medicine: Research on its derivatives has shown potential antineoplastic properties, making it a candidate for cancer treatment studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-1-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and ethyl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules.
類似化合物との比較
1,4-Dichloro-2-ethylbenzene: Similar structure but different substitution pattern.
2,4-Dichlorotoluene: Similar chlorination but with a methyl group instead of an ethyl group.
2,4-Dichlorobenzyl chloride: Similar chlorination but with a benzyl chloride group.
Uniqueness: 2,4-Dichloro-1-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of chlorine atoms and an ethyl group makes it a versatile intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
2,4-dichloro-1-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYPPBFTMKLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334666 |
Source


|
| Record name | Benzene, 2,4-dichloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54484-62-7 |
Source


|
| Record name | Benzene, 2,4-dichloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)



